molecular formula C8H9ClO2S B12073416 4-Chloro-5-propylthiophene-2-carboxylic acid

4-Chloro-5-propylthiophene-2-carboxylic acid

Cat. No.: B12073416
M. Wt: 204.67 g/mol
InChI Key: NMDDHTCVLQJLNJ-UHFFFAOYSA-N
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Description

4-Chloro-5-propylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family It is characterized by the presence of a chlorine atom at the 4th position, a propyl group at the 5th position, and a carboxylic acid group at the 2nd position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-propylthiophene-2-carboxylic acid typically involves the chlorination of 5-propylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-propylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel thiophene-based compounds with potential electronic and optical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

    Medicine: Studied for its potential use in drug development. Its unique structure allows for the design of molecules that can interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 4-Chloro-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and propyl groups can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

4-Chloro-5-propylthiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

    4-Chlorothiophene-2-carboxylic acid: Lacks the propyl group, which may result in different chemical and biological properties.

    5-Propylthiophene-2-carboxylic acid:

    2-Chloro-5-propylthiophene: Lacks the carboxylic acid group, which may influence its solubility and reactivity.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

4-chloro-5-propylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9ClO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

NMDDHTCVLQJLNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)Cl

Origin of Product

United States

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